molecular formula C20H25N3O2 B5503424 5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylphenol

5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylphenol

Cat. No. B5503424
M. Wt: 339.4 g/mol
InChI Key: AJMFYOJIWHIFQE-UHFFFAOYSA-N
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Description

5-({4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylphenol is a chemical compound with potential applications in various fields due to its unique structure and properties.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions. For instance, Unangst et al. (1994) explored the synthesis of benzylideneoxazoles, thiazoles, and imidazoles derived from 2,6-di-tert-butylphenol, demonstrating the intricate synthesis processes involved in creating such compounds (Unangst et al., 1994).

Molecular Structure Analysis

The molecular structure of related imidazole compounds has been a subject of study, with Boechat et al. (2016) reporting on the crystal structures of imidazole derivatives, highlighting the non-planar nature and electron density patterns within such molecules (Boechat et al., 2016).

Chemical Reactions and Properties

Chemical reactions and properties of similar compounds indicate varied reactivity and potential applications. For example, the study by Unangst et al. (1994) found that their synthesized compounds showed selective inhibition of certain enzymes, suggesting specific chemical reactivity (Unangst et al., 1994).

Physical Properties Analysis

The physical properties of similar compounds have been explored in various studies. For instance, the work by Boechat et al. (2016) provides insights into the physical characteristics of imidazole derivatives, including bond lengths and angles (Boechat et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of compounds like this compound can be complex. Research by Unangst et al. (1994) into similar compounds offers insights into their chemical behavior, especially in biological systems (Unangst et al., 1994).

Scientific Research Applications

Synthesis and Modifications:

  • Synthesis methods for related compounds involve reactions between specific alcohols and orthoacetates, followed by additions and transformations to achieve desired stereoselective preparations. These methods are crucial for the development of various pharmaceutical and chemical compounds (Matsui et al., 1986).

Biological Evaluation:

  • Certain compounds derived from 2,6-di-tert-butylphenol have been evaluated as dual inhibitors of enzymes like 5-lipoxygenase and cyclooxygenase. This dual inhibition property is significant for developing anti-inflammatory medications (Unangst et al., 1994).
  • The antimicrobial and antioxidant activities of various synthesized compounds, including those with cyclopropane structures, have been assessed, indicating their potential in pharmaceutical applications (Raghavendra et al., 2016).
  • Quinolone derivatives with specific substitutions have shown notable antibacterial and antifungal properties, emphasizing their importance in developing new antimicrobial agents (Patel et al., 2007).

Potential Applications:

  • Certain piperidine derivatives have been identified as selective serotonin receptor antagonists with potential applications in treating central nervous system disorders (Canale et al., 2016).
  • Piperazine derivatives have been synthesized and characterized, with some showing excellent antibacterial and antifungal activities, which is significant for pharmaceutical research (Rajkumar et al., 2014).

properties

IUPAC Name

[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-(3-hydroxy-4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-14-2-5-17(12-18(14)24)20(25)22-9-6-16(7-10-22)19-21-8-11-23(19)13-15-3-4-15/h2,5,8,11-12,15-16,24H,3-4,6-7,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMFYOJIWHIFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC=CN3CC4CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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